2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid
Description
Nomenclature and Chemical Identity
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid is a structurally complex organic compound belonging to the class of arylmalonic acids. Its systematic IUPAC name reflects its molecular architecture: a propanedioic acid backbone substituted at the second carbon with a 1-(4-chlorophenyl)-1-oxopropan-2-yl group. The compound’s identity is further clarified through its CAS Registry Number (147819-14-5 ) and molecular formula (C₁₂H₁₁ClO₅ ), with a molecular weight of 270.67 g/mol .
| Property | Value |
|---|---|
| CAS Number | 147819-14-5 |
| Molecular Formula | C₁₂H₁₁ClO₅ |
| Molecular Weight | 270.67 g/mol |
| IUPAC Name | This compound |
Synonyms for this compound include 2-Carboxy-3-(4-chlorobenzoyl)butanoic acid and Propanedioic acid, 2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-, reflecting alternative naming conventions in chemical literature.
Position within Arylmalonic Acid Chemistry
Arylmalonic acids are characterized by a malonic acid core (propanedioic acid) substituted with aromatic groups. This compound features a 4-chlorophenyl moiety linked to the malonic acid backbone via a ketone-bearing propyl chain, positioning it within a subgroup of α-aryl-α-ketomalonates. Such derivatives are pivotal in studying enzymatic decarboxylation reactions, particularly those catalyzed by arylmalonate decarboxylase (AMDase).
The structural features of this compound—two carboxylic acid groups and a chiral center at the substituted carbon—render it a substrate for stereoselective transformations. For example, AMDase selectively decarboxylates one carboxylate group in arylmalonic acids, producing enantiomerically enriched α-arylpropionic acids. This reactivity aligns with the compound’s potential role in asymmetric synthesis methodologies.
Historical Development and Discovery
The synthesis and characterization of this compound emerged from broader investigations into malonic acid derivatives in the late 20th century. Malonic acid itself, first isolated in 1858, became a cornerstone in organic synthesis due to its dual carboxylic acid functionality. The development of malonic ester synthesis (e.g., diethyl malonate alkylation) provided routes to α-substituted malonates, including aryl-substituted variants.
This compound likely originated from efforts to explore steric and electronic effects in AMDase substrates. The discovery of AMDase in Bordetella bronchiseptica in the 1990s spurred interest in designing arylmalonic acids to probe enzymatic decarboxylation mechanisms. The incorporation of a 4-chlorophenyl group and methyl-ketone moiety in this compound suggests intentional modifications to enhance substrate specificity or stability in such studies.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-1-oxopropan-2-yl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5/c1-6(9(11(15)16)12(17)18)10(14)7-2-4-8(13)5-3-7/h2-6,9H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHATYREWUKLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697601 | |
| Record name | [1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147819-14-5 | |
| Record name | [1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid forms a β-keto acid intermediate. This step is catalyzed by a weak base like piperidine, which facilitates deprotonation of the active methylene group in malonic acid:
The reaction proceeds under reflux in toluene, with water removal via azeotropic distillation to drive completion.
Cyclization and Acid Workup
The β-keto acid intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl or HSO), yielding a γ-lactone derivative. Subsequent hydrolysis with aqueous NaOH regenerates the dicarboxylic acid functionality:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields are highly dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may promote side reactions. Non-polar solvents (toluene, xylene) favor condensation by minimizing premature hydrolysis. Optimal temperatures range from 80–120°C, balancing reaction rate and thermal stability of intermediates.
Catalytic Systems
Alternative catalysts, such as ammonium acetate or ionic liquids, have been explored to enhance regioselectivity. For example, ammonium acetate in ethanol at 70°C achieves 85% yield in analogous syntheses.
Purification and Characterization
Crude product purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7). Characterization is performed via:
-
H NMR (CDCl): δ 7.4–7.6 (m, 4H, Ar–H), 3.8 (s, 2H, CH), 2.9 (t, 1H, CH).
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IR (KBr): 1710 cm (C=O), 1685 cm (COOH).
-
MS : m/z 270.66 [M].
Comparative Analysis of Methodologies
The table below summarizes key parameters from published protocols for analogous compounds:
| Parameter | Method A (Piperidine/Toluene) | Method B (Ammonium Acetate/Ethanol) |
|---|---|---|
| Yield (%) | 78 | 85 |
| Reaction Time (h) | 6 | 4 |
| Purity (HPLC) | 95% | 98% |
| Scalability | Moderate | High |
Method B offers superior efficiency and scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
Decarboxylation during cyclization generates trace amounts of 4-chlorophenyl acetone. This is minimized by maintaining pH < 2 during acid workup and using excess malonic acid.
Solvent Recovery
Toluene and ethanol are recycled via fractional distillation, reducing environmental impact and cost.
Industrial Applications and Modifications
Pharmaceutical manufacturers employ continuous-flow reactors to enhance throughput. For instance, a plug-flow reactor operating at 100°C and 10 bar achieves 90% conversion in 2 hours, demonstrating feasibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Oxidation of the compound can yield carboxylic acids or ketones.
Reduction: Reduction can produce alcohols.
Substitution: Nucleophilic substitution can result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Bromophenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a bromine atom instead of chlorine.
2-[1-(4-Methylphenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a methyl group instead of chlorine.
2-[1-(4-Nitrophenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Biological Activity
2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid, also known as 2-Carboxy-3-(4-chlorobenzoyl)butanoic acid, is a compound with the molecular formula CHClO and a molar mass of 270.67 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its role as a phosphodiesterase 4 (PDE4) inhibitor.
- Molecular Formula : CHClO
- Molar Mass : 270.67 g/mol
- Melting Point : 167-169 °C
- CAS Number : 147819-14-5
The biological activity of this compound is primarily attributed to its ability to inhibit PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases intracellular levels of cAMP, which is crucial for various cellular signaling pathways involved in inflammation and immune responses .
Anti-inflammatory Effects
Research indicates that PDE4 inhibitors can reduce inflammation by modulating immune cell activity. In animal models, compounds similar to this compound have shown efficacy in reducing symptoms associated with inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by decreasing cytokine production and promoting bronchodilation .
Case Studies
- Asthma Models : In studies involving murine models of asthma, PDE4 inhibitors demonstrated significant reductions in airway hyperresponsiveness and eosinophilic inflammation, suggesting a therapeutic potential for treating asthma exacerbations .
- Chronic Inflammation : Another study highlighted the effectiveness of similar compounds in reducing markers of chronic inflammation in models of arthritis, where a decrease in pro-inflammatory cytokines was observed upon treatment .
Research Findings and Data Tables
Q & A
Q. What analytical techniques are recommended to confirm the molecular structure of 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid, and what structural features are critical to identify?
- Methodological Answer : The compound’s structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy to identify proton and carbon environments, infrared (IR) spectroscopy for functional groups (e.g., carbonyl, carboxylic acid), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography is critical for resolving stereochemistry and spatial arrangement, as demonstrated in studies of structurally similar chlorophenyl derivatives . Key structural features include the 4-chlorophenyl ketone moiety and the propanedioic acid backbone, identifiable via characteristic NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR carbonyl stretches (~1700–1750 cm⁻¹) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines for chemical exposure monitoring (29 CFR 1910.1020) . Use engineering controls (e.g., fume hoods) to limit airborne concentrations and personal protective equipment (PPE), including nitrile gloves and safety goggles. Emergency showers and eye-wash stations must be accessible, and contaminated clothing should be removed immediately to prevent dermal exposure . Avoid ingestion/inhalation by prohibiting eating/drinking in labs and enforcing handwashing protocols post-handling .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or biological models. Perform high-performance liquid chromatography (HPLC) to quantify impurities (e.g., related substances like 2-(4-ethylphenyl)propanoic acid) and ensure >95% purity . Standardize assay protocols (e.g., consistent cell lines, incubation times) and validate findings via dose-response curves. Replicate studies in independent labs to control for environmental variables .
Q. What methodological approaches are employed to determine the enantiomeric purity of this compound, and how is chiral resolution achieved?
- Methodological Answer : Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers, with mobile phases optimized for resolution (e.g., hexane/isopropanol). Validate enantiomeric excess (ee) via circular dichroism (CD) or X-ray crystallography, as applied to analogous fluorophenyl derivatives . For synthetic optimization, employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to enhance stereoselectivity .
Q. In computational studies, how can the electronic properties of this compound be modeled to predict its reactivity in nucleophilic addition reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) using the compound’s SMILES (C18H15ClO5) and InChI identifiers map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. Solvent effects are modeled via polarizable continuum models (PCM), while transition-state analysis predicts activation energies for nucleophilic attacks at the ketone or carboxylic acid groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
